Cas no 1179608-64-0 ((5-Bromo-2-fluorophenyl)methyl(2,2-dimethoxyethyl)amine)

1179608-64-0 structure
상품 이름:(5-Bromo-2-fluorophenyl)methyl(2,2-dimethoxyethyl)amine
(5-Bromo-2-fluorophenyl)methyl(2,2-dimethoxyethyl)amine 화학적 및 물리적 성질
이름 및 식별자
-
- [(5-Bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine
- Benzenemethanamine, 5-bromo-N-(2,2-dimethoxyethyl)-2-fluoro-
- (5-Bromo-2-fluorophenyl)methyl(2,2-dimethoxyethyl)amine
-
- 인치: 1S/C11H15BrFNO2/c1-15-11(16-2)7-14-6-8-5-9(12)3-4-10(8)13/h3-5,11,14H,6-7H2,1-2H3
- InChIKey: LXUDGWTUTDNEDQ-UHFFFAOYSA-N
- 미소: C1(CNCC(OC)OC)=CC(Br)=CC=C1F
(5-Bromo-2-fluorophenyl)methyl(2,2-dimethoxyethyl)amine 보안 정보
- 신호어:warning
- 피해 선언: H303+H313+H333
- 경고성 성명: P264+P280+P305+P351+P338+P337+P313
- 보안 지침: H303+H313+H333
- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(5-Bromo-2-fluorophenyl)methyl(2,2-dimethoxyethyl)amine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-127544-0.05g |
[(5-bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine |
1179608-64-0 | 95% | 0.05g |
$153.0 | 2023-06-08 | |
Enamine | EN300-127544-2.5g |
[(5-bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine |
1179608-64-0 | 95% | 2.5g |
$1287.0 | 2023-06-08 | |
Enamine | EN300-127544-250mg |
[(5-bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine |
1179608-64-0 | 95.0% | 250mg |
$325.0 | 2023-10-01 | |
Enamine | EN300-127544-1000mg |
[(5-bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine |
1179608-64-0 | 95.0% | 1000mg |
$656.0 | 2023-10-01 | |
Aaron | AR01A5QU-5g |
[(5-bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine |
1179608-64-0 | 95% | 5g |
$2642.00 | 2023-12-16 | |
Enamine | EN300-127544-500mg |
[(5-bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine |
1179608-64-0 | 95.0% | 500mg |
$512.0 | 2023-10-01 | |
Enamine | EN300-127544-100mg |
[(5-bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine |
1179608-64-0 | 95.0% | 100mg |
$228.0 | 2023-10-01 | |
Enamine | EN300-127544-2500mg |
[(5-bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine |
1179608-64-0 | 95.0% | 2500mg |
$1287.0 | 2023-10-01 | |
Enamine | EN300-127544-10.0g |
[(5-bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine |
1179608-64-0 | 95% | 10g |
$2823.0 | 2023-06-08 | |
Enamine | EN300-127544-0.5g |
[(5-bromo-2-fluorophenyl)methyl](2,2-dimethoxyethyl)amine |
1179608-64-0 | 95% | 0.5g |
$512.0 | 2023-06-08 |
(5-Bromo-2-fluorophenyl)methyl(2,2-dimethoxyethyl)amine 관련 문헌
-
2. Back matter
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
1179608-64-0 ((5-Bromo-2-fluorophenyl)methyl(2,2-dimethoxyethyl)amine) 관련 제품
- 3327-22-8(3-Chloro-2-hydroxypropyltrimethyl ammonium chloride)
- 2228677-89-0(3-methyl-3-(1-methyl-1H-indol-6-yl)butan-1-amine)
- 1280786-83-5(5-Bromo-1-isopropylindazole)
- 1353983-68-2(N-(6-Bromo-pyridin-3-ylmethyl)-2-chloro-acetamide)
- 83706-98-3(cis-4,4,4-Trifluorobut-2-enol)
- 1807061-57-9(3-Fluoro-2-methyl-4-nitrobenzyl alcohol)
- 1270390-50-5(4-amino-4-(5-bromo-2-fluorophenyl)butanoic acid)
- 1260016-95-2(7-Bromo-5-fluoro-1-indanone)
- 2247102-40-3(5-Acetamidothiophene-2-sulfonyl fluoride)
- 2229607-58-1(4-bromo-2-fluoro-6-(2-sulfanylethyl)phenol)
추천 공급업체
Zhejiang Brunova Technology Co., Ltd.
골드 회원
중국 공급자
대량

BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약

Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
중국 공급자
시약

Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량

pengshengyue
골드 회원
중국 공급자
대량
